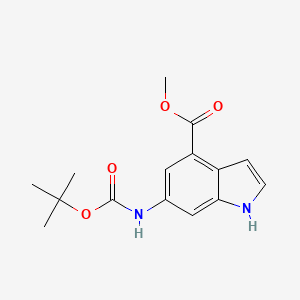
Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate
Overview
Description
Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate (CAS Number: 731810-56-3) is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H18N2O4
- Molecular Weight : 290.31 g/mol
- CAS Number : 731810-56-3
- Purity : Minimum 97% .
This compound is structurally related to various bioactive compounds, particularly those that interact with histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression through the modification of histones and non-histone proteins. The compound has been evaluated for its potential as an HDAC inhibitor, which could have implications in cancer therapy and other diseases associated with epigenetic modifications.
Inhibition of Histone Deacetylases (HDACs)
Recent studies have shown that compounds with similar scaffolds to this compound exhibit varying degrees of inhibition against different HDAC isoforms. For instance, azumamides, which share a structural similarity, were found to be potent inhibitors of HDAC1–3, with IC50 values ranging from 14 to 67 nM . This suggests that this compound may also exhibit significant HDAC inhibitory activity, although specific IC50 data for this compound is not yet available.
Case Study: Inhibition Profile of Related Compounds
A comparative study involving the azumamide series highlighted the importance of structural modifications in achieving selective HDAC inhibition. The study found that certain modifications significantly enhanced inhibitory potency against specific isoforms while reducing activity against others . This underscores the potential for modifying this compound to optimize its biological activity.
| Compound | HDAC Isoform | IC50 (nM) | Selectivity Factor |
|---|---|---|---|
| Azumamide C | HDAC1 | 14 | High |
| Azumamide E | HDAC2 | 20 | Moderate |
| Methyl Analog | TBD | TBD | TBD |
Properties
IUPAC Name |
methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(19)17-9-7-11(13(18)20-4)10-5-6-16-12(10)8-9/h5-8,16H,1-4H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLKRQUREUXQNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C2C=CNC2=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650726 | |
| Record name | Methyl 6-[(tert-butoxycarbonyl)amino]-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731810-56-3 | |
| Record name | Methyl 6-[(tert-butoxycarbonyl)amino]-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















